4-Bromo-2-butoxy-3-chloropyridine
Description
Properties
IUPAC Name |
4-bromo-2-butoxy-3-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-2-3-6-13-9-8(11)7(10)4-5-12-9/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWJUYLBFIVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=CC(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-butoxy-3-chloropyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-butoxy-3-chloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes halogenation, alkylation, and purification steps to obtain the desired compound with high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-butoxy-3-chloropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-butoxy-3-chloropyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound can be used in the design of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-butoxy-3-chloropyridine depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The presence of halogen atoms and the butoxy group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-Bromo-2-butoxy-3-chloropyridine with structurally related pyridine derivatives, emphasizing substituent positions and functional groups:
Key Observations:
- Substituent Positioning: The position of halogens (Br, Cl) and alkoxy groups significantly impacts reactivity.
- Lipophilicity: The butoxy group in the target compound likely confers higher lipophilicity (logP ~3.5–4.0, estimated) compared to methoxy (logP ~1.5–2.0) or amino (logP ~0.5–1.0) substituents, which is critical for drug bioavailability .
- Steric Effects : Bulky substituents (e.g., benzyloxy in ) may hinder cross-coupling reactions, whereas smaller groups (e.g., methyl in ) optimize reaction yields.
Biological Activity
4-Bromo-2-butoxy-3-chloropyridine is a heterocyclic compound that has garnered attention in various biological and pharmaceutical studies due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with bromine, chlorine, and a butoxy group. Its molecular formula is , and it has a molecular weight of approximately 249.54 g/mol. The presence of halogen atoms (bromine and chlorine) often enhances the biological activity of organic compounds by influencing their reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The mechanisms include:
- Electrophilic Substitution : The halogen substituents can facilitate electrophilic aromatic substitution reactions, which are crucial for modifying biological molecules such as proteins and nucleic acids.
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects against diseases like cancer.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that halogenated pyridines can disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.
Anticancer Properties
The anticancer potential of similar compounds has been explored extensively. For example, certain pyridine derivatives have been identified as inhibitors of glycogen synthase kinase-3 (GSK-3), a target in cancer therapy.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | GSK-3β | TBD | |
| 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin | GSK-3β | 2.14 ± 0.18 |
Study on Metabolism and Toxicity
A study focused on the metabolism of related compounds revealed that certain cytochrome P450 enzymes are involved in the biotransformation of pyridine derivatives into less toxic metabolites. This suggests that understanding metabolic pathways is crucial for assessing the safety and efficacy of this compound in therapeutic applications.
Key Findings :
- Metabolizing Enzymes : CYPs 2B6, 2C19, and 3A4 were identified as significant for metabolizing related compounds, indicating potential pathways for detoxification or activation.
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar structures can modulate various signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of inflammatory responses.
Q & A
Q. Basic
Q. Advanced
- X-Ray Crystallography : Use programs like WinGX and ORTEP-III to resolve bond angles and confirm regiochemistry.
- Dynamic NMR : Study rotational barriers of the butoxy group at variable temperatures .
How can reaction byproducts (e.g., dehalogenated species) be identified and minimized during synthesis?
Q. Advanced
- Byproduct Analysis : Employ HPLC-MS to detect dehalogenated byproducts (e.g., loss of Br or Cl). Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to suppress side reactions .
- Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to reduce unwanted debromination .
What are the applications of this compound in designing bioactive molecules?
Q. Advanced
- Pharmaceutical Intermediates : The bromine and chlorine atoms serve as handles for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to generate biaryl structures for kinase inhibitors .
- Agrochemical Development : The butoxy group enhances lipophilicity, aiding penetration in pesticidal agents. Test bioactivity via in vitro enzyme assays (e.g., acetylcholinesterase inhibition) .
What computational tools are effective for predicting reactivity and stability of this compound derivatives?
Q. Advanced
- DFT Calculations : Software like Gaussian or ORCA models transition states for substitution reactions, predicting activation energies and regioselectivity .
- Molecular Dynamics (MD) : Simulate solvation effects on stability using GROMACS. Correlate with experimental degradation studies (e.g., accelerated stability testing) .
How does steric hindrance from the butoxy group influence further derivatization of this compound?
Basic
The butoxy group at C2 creates steric bulk, limiting access to adjacent positions. Strategies include:
- Directed ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate positions ortho to directing groups .
- Microwave-Assisted Synthesis : Enhance reaction rates under high temperatures to overcome steric barriers .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Q. Advanced
- Purification at Scale : Replace column chromatography with recrystallization (solvent: hexane/EtOAc) or centrifugal partition chromatography .
- Safety : Bromine and chlorine handling requires closed systems and scrubbers. Monitor exotherms using reaction calorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
